molecular formula C21H20ClN3O B2958026 [4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE CAS No. 337328-42-4

[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

Cat. No.: B2958026
CAS No.: 337328-42-4
M. Wt: 365.86
InChI Key: IVPQIEXWKCCKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is a synthetic compound with the molecular formula C21H20ClN3O It is known for its complex structure, which includes a quinoline ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE has been investigated for its potential use in treating infectious diseases. Its antimicrobial properties make it a valuable compound for further research in drug development .

Industry

Industrially, this compound can be used in the production of various pharmaceuticals and chemical intermediates. Its versatility and reactivity make it a valuable asset in industrial applications .

Mechanism of Action

The mechanism of action of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process in microbial cells. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE lies in its specific combination of the quinoline and piperazine rings with a methyl-substituted phenyl group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQIEXWKCCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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